These properties make monoolein a valuable tool for researchers developing novel drug delivery systems.
One of the most exciting applications of monoolein in scientific research lies in its ability to facilitate targeted drug delivery. Monoolein can be used to create various nanocarriers, such as liposomes and micelles, which can encapsulate drugs and deliver them to specific sites in the body.
This targeted approach offers several advantages:
Research is actively exploring the potential of monoolein-based drug delivery systems in managing chronic lung diseases, such as cystic fibrosis and asthma. These diseases often require complex treatment regimens, and monoolein offers a promising approach for delivering therapeutic agents directly to the lungs, potentially improving treatment efficacy and reducing systemic side effects [].
Monoolein, also known as glyceryl monooleate, is a monoacylglycerol with the molecular formula C21H40O4 and a molecular weight of 356.5 g/mol. Its IUPAC name is 2,3-dihydroxypropyl (Z)-octadec-9-enoate. Monoolein is characterized by its unique structure, featuring a glycerol backbone esterified with oleic acid at one of its hydroxyl groups. This compound exhibits significant amphiphilic properties, making it essential in various applications, particularly in pharmaceutical and food industries due to its ability to form liquid crystalline structures and its biocompatibility .
Additionally, monoolein can participate in hydrolysis reactions under acidic or basic conditions, leading to the regeneration of glycerol and oleic acid.
Monoolein exhibits various biological activities that make it valuable in medical applications. It has been shown to possess:
The synthesis of monoolein can be achieved through several methods:
Recent advancements have focused on optimizing these methods to improve yield and reduce by-products.
Monoolein finds extensive applications across various fields:
Research on the interactions of monoolein with other compounds has revealed its potential benefits in enhancing drug solubility and stability. Monoolein's ability to form complex structures with drugs allows for controlled release mechanisms. Studies have shown that when combined with certain active pharmaceutical ingredients, monoolein can improve their therapeutic efficacy while minimizing side effects .
Monoolein shares similarities with other monoacylglycerols but is unique due to its specific fatty acid composition (oleic acid). Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Glyceryl Monostearate | C21H42O4 | Derived from stearic acid; used as an emulsifier |
Glyceryl Monopalmitate | C21H42O4 | Derived from palmitic acid; similar applications |
2-Monoolein | C21H40O4 | Isomer of monoolein; differing acyl position |
Monoolein's distinct characteristics stem from its specific structure that allows for versatile applications in drug delivery systems, making it a "magic lipid" compared to other similar compounds .
Monoolein (glyceryl monooleate) research has evolved significantly since its initial characterization as a simple lipid compound. The compound gained substantial scientific interest when researchers discovered its ability to form various mesophases in aqueous environments, particularly cubic liquid crystalline structures. These unique self-assembly properties positioned monoolein as a model lipid system for investigating membrane dynamics and as a potential carrier for bioactive compounds. The evolution of monoolein research parallels advancements in lipid science, with increasing focus on its applications in drug delivery, protein crystallization, and nanomaterial development over recent decades.
Monoolein holds exceptional scientific significance in lipid science due to its versatility, thermodynamic stability, biocompatibility, and biodegradability. As a single-chain amphiphile capable of forming nonlamellar lipid phases in aqueous solution, monoolein serves as an ideal model system for studying membrane properties and lipid-water interactions. The compound exhibits polymorphism, forming various mesophases including lamellar, cubic, and hexagonal structures depending on water content and temperature conditions. This versatility makes it invaluable for fundamental research in biophysics and for applications requiring controlled release systems.
The current monoolein research landscape is characterized by interdisciplinary approaches spanning materials science, pharmaceutics, and biotechnology. Emerging trends include the development of monoolein-based nanomedicines for targeted drug delivery, particularly for chronic lung diseases such as asthma, chronic obstructive pulmonary disease, and idiopathic pulmonary fibrosis. Another significant research direction involves investigating subtle chemical modifications to the monoolein structure, as seen in studies comparing monoolein with isosteric analogs where the ester linkage is replaced with thioester or amide functional groups. These structural modifications dramatically alter self-assembly properties, opening new possibilities for tailored drug delivery systems and biomaterials.
Monoolein-water systems predominantly form two bicontinuous cubic phases: the double-diamond (Pn3m) and gyroid (Ia3d) architectures. The Pn3m phase features a water channel network with tetrahedral symmetry, characterized by a lattice parameter of 87–103 Å in hydrated systems [4]. In contrast, the Ia3d phase exhibits a more complex triply periodic minimal surface with larger lattice dimensions (136–156 Å), as observed in synchrotron small-angle x-ray scattering (SAXS) studies of monoolein in protic ionic liquids [1]. These cubic phases arise from the balance between lipid chain splay and interfacial curvature energy, with the Pn3m phase favoring lower negative Gaussian curvature compared to Ia3d [3].
The transition between cubic phases is sensitive to hydration levels and additives. For example, 60:40 (w/w) monoolein/water mixtures at 25°C primarily form Pn3m, while increasing ionic liquid concentration to 50 wt.% induces a shift to Ia3d with lattice expansion up to 149 Å [1] [4]. This behavior is quantified in Table 1, which compares lattice parameters under different conditions.
Table 1: Cubic Phase Lattice Parameters in Monoolein Systems
System Composition | Pn3m (Å) | Ia3d (Å) | Lamellar (Å) |
---|---|---|---|
MO/water (60:40) | 103 | - | 49 |
MO/EtAF (50 wt.%) | - | 149 | - |
MO/EAN (35 wt.%) | - | - | 49 |
Data adapted from SAXS measurements [1] [4].
The inverse hexagonal (HII) phase emerges at elevated temperatures (>95°C) or in the presence of ethanolammonium-based ionic liquids [1] [5]. This phase consists of hexagonally packed water cylinders surrounded by monoolein molecules, with lattice parameters ranging from 64–72 Å. The transition from cubic to HII phases follows an Avrami kinetic model with exponents of 2–2.5, suggesting two-dimensional growth mechanisms [5]. Ethanolammonium nitrate (EtAN) promotes HII formation through cation hydroxyl groups that reduce interfacial curvature strain, enabling tighter lipid packing [1].
Lamellar phases dominate in ethylammonium-based ionic liquids (EAN, EAF, EAA) at monoolein concentrations >35 wt.% [1]. These stacked bilayers exhibit repeat distances of 49–55 Å, with thermal stability up to 65°C. The lamellar-to-cubic transition involves a 12% reduction in headgroup area and 4% decrease in lipid length, as demonstrated by neutron diffraction [3]. Metastable lamellar phases can persist below 20°C when samples are rapidly cooled, though these eventually convert to cubic structures over timescales of hours to days [6].
The monoolein-water phase diagram reveals three primary regions:
Protic ionic liquids shift these boundaries substantially. Ethylammonium nitrate (EAN) expands the lamellar phase domain to 80 wt.% monoolein, while ethanolammonium formate (EtAF) stabilizes HII phases at just 35 wt.% lipid content [1]. The cubic-lamellar transition follows a nucleation-and-growth mechanism with an activation energy of 120 kJ/mol, as determined by differential scanning calorimetry [5].
Sub-zero incubation induces metastable crystalline lamellar (Lc) phases that persist upon reheating to 20°C [6]. These structures exhibit reduced d-spacing (44.9 Å vs. 49 Å in stable lamellar phases) due to interdigitated acyl chains. Metastability arises from kinetic trapping during phase transitions, particularly in systems containing acetate anions where water content below 1 wt.% prevents proper lipid hydration [1] [4].
Each monoolein molecule in cubic phases coordinates 8–12 water molecules through hydrogen bonds between glycerol hydroxyls and water oxygen [5]. Sucrose solutions reduce this hydration shell to ≈1 H2O/lipid, lowering the cubic-HII transition temperature by 20°C per 1 mol/kg sucrose [5]. Ionic liquids modulate hydrogen bonding through competitive hydration—nitrate anions withdraw water from lipid headgroups, increasing interfacial curvature and stabilizing lamellar phases [1].
The spontaneous curvature (H0) of monoolein monolayers follows the relationship:
$$ H0 = \frac{1}{R0} = \frac{kB T \ln(S)}{2\kappa} $$
Where $$ R0 $$ is the spontaneous radius, $$ \kappa $$ the bending modulus (≈10 kBT), and S the lipid hydration. For Pn3m phases, $$ R_0 $$ ≈ 3.2 nm, decreasing to 2.8 nm in Ia3d [3]. Pressure effects (up to 1.4 kbar) reduce $$ \kappa $$ by 15%, favoring negative curvature phases through acyl chain compression [3].
Heating from 25–65°C induces sequential phase changes:
Cooling cycles exhibit hysteresis, with HII→cubic transitions requiring 2× longer timescales due to slow water redistribution [5].